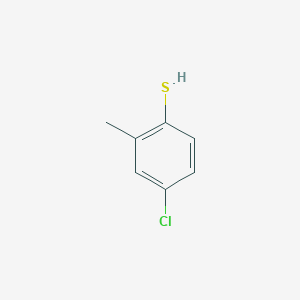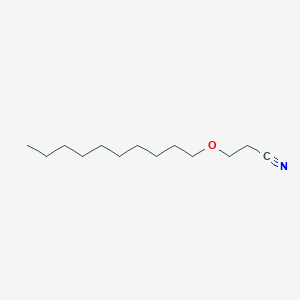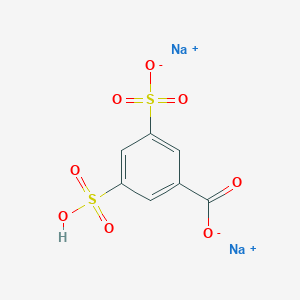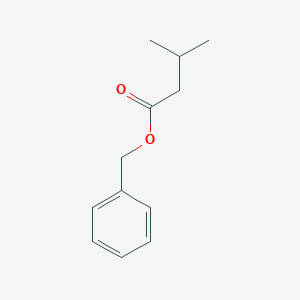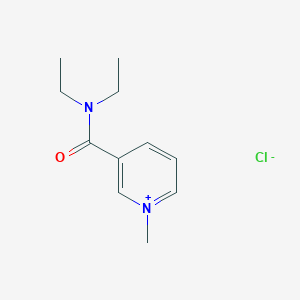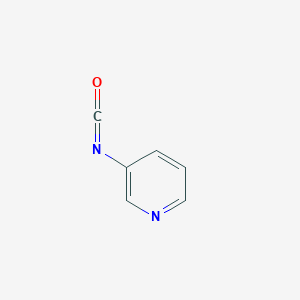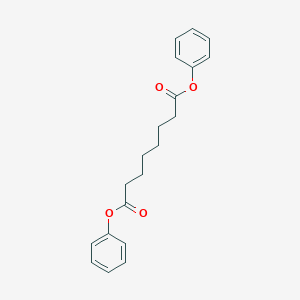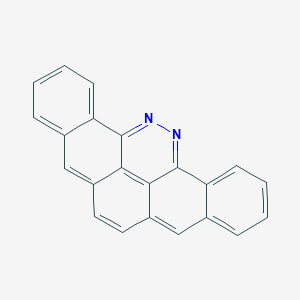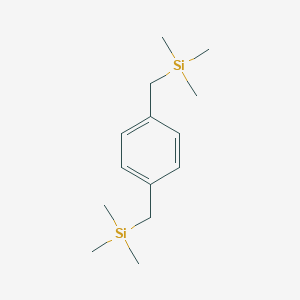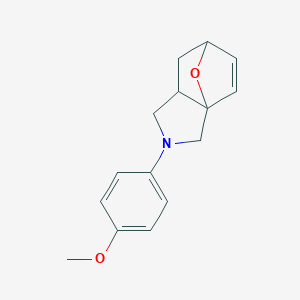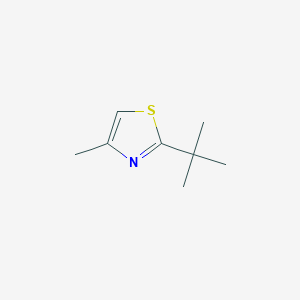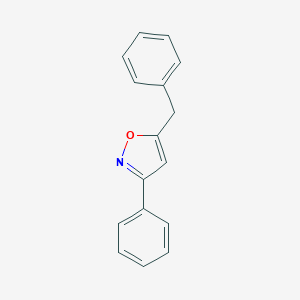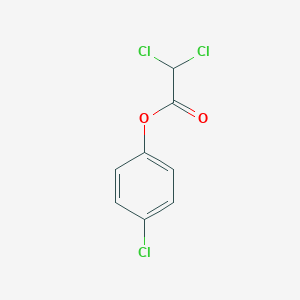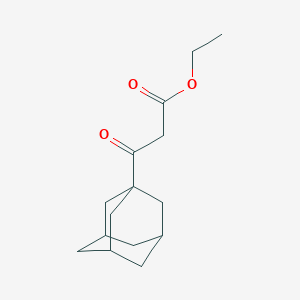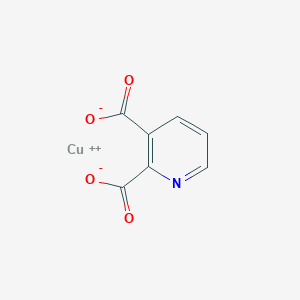
2,3-Pyridinedicarboxylic acid, copper(2+) salt (1:1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Pyridinedicarboxylic acid, copper(2+) salt (1:1) is a coordination compound that has been extensively studied for its potential applications in various fields of research. This compound is commonly referred to as CuPDC and is synthesized through a simple reaction between copper(II) acetate and 2,3-pyridinedicarboxylic acid.
Wirkmechanismus
The mechanism of action of CuPDC is not fully understood. However, it is believed that the compound may act by disrupting the function of enzymes that are essential for the growth and survival of microorganisms or cancer cells. In addition, CuPDC may also act by inducing oxidative stress and DNA damage in these cells.
Biochemische Und Physiologische Effekte
CuPDC has been shown to exhibit antimicrobial activity against a wide range of microorganisms, including bacteria and fungi. It has also been shown to exhibit antitumor activity against a variety of cancer cell lines. In addition, CuPDC has been shown to induce apoptosis and cell cycle arrest in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of CuPDC is its ease of synthesis. The compound can be synthesized using simple and inexpensive reagents, making it an attractive option for researchers who are working on a tight budget. In addition, CuPDC exhibits good stability and can be stored for long periods of time without significant degradation. However, one of the main limitations of CuPDC is its low solubility in nonpolar solvents, which can make it difficult to work with in certain types of experiments.
Zukünftige Richtungen
There are many potential future directions for research on CuPDC. One possible direction is the development of new synthetic methods that can improve the yield and purity of the compound. Another possible direction is the investigation of the compound's potential applications in drug delivery and imaging. In addition, more studies are needed to fully understand the mechanism of action of CuPDC and to identify its potential therapeutic targets.
Synthesemethoden
The synthesis of CuPDC is a straightforward process that involves the reaction between copper(II) acetate and 2,3-pyridinedicarboxylic acid in a solvent such as water or ethanol. The reaction takes place at room temperature and can be completed within a few hours. The resulting product is a blue-green crystalline powder that is soluble in water and other polar solvents.
Wissenschaftliche Forschungsanwendungen
CuPDC has been studied for its potential applications in various fields of research, including catalysis, electrochemistry, and materials science. It has also been studied for its potential use as a fluorescent probe for the detection of metal ions. In addition, CuPDC has been investigated for its antimicrobial properties and its potential use as an antitumor agent.
Eigenschaften
CAS-Nummer |
18970-62-2 |
|---|---|
Produktname |
2,3-Pyridinedicarboxylic acid, copper(2+) salt (1:1) |
Molekularformel |
C7H3CuNO4 |
Molekulargewicht |
228.65 g/mol |
IUPAC-Name |
copper;pyridine-2,3-dicarboxylate |
InChI |
InChI=1S/C7H5NO4.Cu/c9-6(10)4-2-1-3-8-5(4)7(11)12;/h1-3H,(H,9,10)(H,11,12);/q;+2/p-2 |
InChI-Schlüssel |
AFQKCNCLMQXSQB-UHFFFAOYSA-L |
SMILES |
C1=CC(=C(N=C1)C(=O)[O-])C(=O)[O-].[Cu+2] |
Kanonische SMILES |
C1=CC(=C(N=C1)C(=O)[O-])C(=O)[O-].[Cu+2] |
Andere CAS-Nummern |
18970-62-2 |
Verwandte CAS-Nummern |
89-00-9 (Parent) |
Synonyme |
2,3-Pyridinedicarboxylic acid copper(II) salt |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



